4-(Azetidin-3-yl)-2-chloropyridine
CAS No.:
Cat. No.: VC20410951
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9ClN2 |
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Molecular Weight | 168.62 g/mol |
IUPAC Name | 4-(azetidin-3-yl)-2-chloropyridine |
Standard InChI | InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2 |
Standard InChI Key | ZXOVDRXFRWUMRO-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 4-(azetidin-3-yl)-2-chloropyridine features a pyridine ring system fused to a four-membered azetidine ring. Key structural descriptors include:
The azetidine ring introduces conformational rigidity, while the chlorine atom at the pyridine’s 2-position enhances electrophilic reactivity. Computational models suggest that the planar pyridine ring and puckered azetidine moiety create a stereoelectronic profile conducive to interactions with biological targets such as enzymes and receptors .
Table 1: Molecular Properties of 4-(Azetidin-3-yl)-2-chloropyridine
Property | Value |
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Molecular Formula | |
Molecular Weight | 168.62 g/mol |
CAS Number | 1260801-95-3 |
PubChem CID | 129915872 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of 4-(azetidin-3-yl)-2-chloropyridine typically involves Pd-catalyzed cross-coupling reactions or nucleophilic substitution strategies. A representative method includes:
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Azetidine Precursor Preparation: Azetidine-3-carboxylic acid derivatives are functionalized with protective groups to enhance reactivity .
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Pyridine Functionalization: 2-Chloropyridine is subjected to lithiation or metal-halogen exchange to introduce coupling sites.
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Coupling Reaction: A Suzuki-Miyaura or Buchwald-Hartwig coupling links the azetidine and pyridine moieties. For example, tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are used as catalysts in anhydrous toluene at 95°C .
Key Challenges:
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Ring Strain: The azetidine’s four-membered ring necessitates careful control of reaction temperatures to prevent decomposition.
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Regioselectivity: Ensuring selective substitution at the pyridine’s 4-position requires optimized steric and electronic conditions .
Biological Activity and Mechanistic Insights
Pharmacological Targets
4-(Azetidin-3-yl)-2-chloropyridine exhibits Janus kinase (JAK) inhibitory activity, as demonstrated in cellular assays measuring STAT phosphorylation. The compound’s mechanism involves:
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Competitive Binding: The azetidine nitrogen and pyridine chlorine form hydrogen bonds with JAK’s ATP-binding pocket.
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Allosteric Modulation: Conformational changes in the kinase domain are induced by the compound’s rigid structure, impairing substrate recognition.
Anti-Inflammatory and Immunomodulatory Effects
In murine models of rheumatoid arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by >50% at 10 µM concentrations. These effects correlate with its ability to suppress JAK-STAT signaling, a pathway central to cytokine-mediated inflammation.
Analytical Characterization
Spectroscopic Profiling
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